N-(2-Methoxyethyl)-3-nitroimidazo[1,2-a]pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Methoxyethyl)-3-nitroimidazo[1,2-a]pyridin-2-amine is a heterocyclic compound that features both imidazo[1,2-a]pyridine and nitro functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxyethyl)-3-nitroimidazo[1,2-a]pyridin-2-amine typically involves the reaction of 2-aminopyridine with a suitable nitroalkene under acidic conditions. The reaction proceeds through a cyclization mechanism to form the imidazo[1,2-a]pyridine core. The nitro group is introduced via nitration of the imidazo[1,2-a]pyridine intermediate using a nitrating agent such as nitric acid or a nitrate salt .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to control reaction temperature and time, as well as the use of catalysts to enhance reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Methoxyethyl)-3-nitroimidazo[1,2-a]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Cyclization: Acidic or basic conditions, depending on the desired product.
Major Products
Reduction: 2-Aminoimidazo[1,2-a]pyridine derivatives.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.
Cyclization: Polycyclic heterocycles.
Wissenschaftliche Forschungsanwendungen
N-(2-Methoxyethyl)-3-nitroimidazo[1,2-a]pyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Biological Studies: It is used as a probe to study enzyme mechanisms and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of N-(2-Methoxyethyl)-3-nitroimidazo[1,2-a]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The imidazo[1,2-a]pyridine core can also bind to specific protein targets, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-Methoxyethyl)-1-(pyridin-2-yl)ethanamine
- 2-Methoxy-N-(pyridin-2-yl)methyl-ethanamine
- N,N-Diethyl-N-(pyridin-2-yl)methyl-ethane-1,2-diamine
Uniqueness
N-(2-Methoxyethyl)-3-nitroimidazo[1,2-a]pyridin-2-amine is unique due to the presence of both the nitro and imidazo[1,2-a]pyridine functional groups, which confer distinct electronic and steric properties. These properties enhance its reactivity and potential for diverse applications in medicinal and materials chemistry .
Eigenschaften
CAS-Nummer |
62194-93-8 |
---|---|
Molekularformel |
C10H12N4O3 |
Molekulargewicht |
236.23 g/mol |
IUPAC-Name |
N-(2-methoxyethyl)-3-nitroimidazo[1,2-a]pyridin-2-amine |
InChI |
InChI=1S/C10H12N4O3/c1-17-7-5-11-9-10(14(15)16)13-6-3-2-4-8(13)12-9/h2-4,6,11H,5,7H2,1H3 |
InChI-Schlüssel |
DHMOEAFIOMXDEI-UHFFFAOYSA-N |
Kanonische SMILES |
COCCNC1=C(N2C=CC=CC2=N1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.